molecular formula C9H17N3 B13619536 1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B13619536
M. Wt: 167.25 g/mol
InChI Key: XDDIXKUDMMPKOG-UHFFFAOYSA-N
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Description

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine typically involves the condensation of 3-(Tert-butyl)-1h-pyrazol-4-amine with N-methylmethanamine. The reaction is carried out in methanol using magnesium sulfate as a drying agent . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine is unique due to its specific structure, which combines a pyrazole ring with a tert-butyl group and an N-methylmethanamine moiety. This unique combination imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(5-tert-butyl-1H-pyrazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C9H17N3/c1-9(2,3)8-7(5-10-4)6-11-12-8/h6,10H,5H2,1-4H3,(H,11,12)

InChI Key

XDDIXKUDMMPKOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NN1)CNC

Origin of Product

United States

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